AG-881 -

AG-881

Catalog Number: EVT-256317
CAS Number:
Molecular Formula: C28H29N3O8
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. AG-881 specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.
Synthesis Analysis

The synthesis of AG-881 involves a multi-step process that typically begins with the formation of a triazine core structure. The synthetic route emphasizes the creation of specific stereoisomers that exhibit enhanced potency against the target enzymes. The primary synthetic pathway includes:

  1. Formation of the Triazine Core: The synthesis starts with the preparation of a 1,3,5-triazine derivative.
  2. Introduction of Functional Groups: Aliphatic amines are introduced at specific positions on the triazine ring to enhance binding affinity to mIDH enzymes.
  3. Optimization of Stereochemistry: Particular attention is given to the stereochemistry of the synthesized compounds, as certain configurations demonstrate superior inhibitory activity against mIDH1 and mIDH2 .

The final compound is characterized by its structural motifs that facilitate effective enzyme inhibition.

Molecular Structure Analysis

AG-881 has a complex molecular structure characterized by its chemical formula C14H13ClF6N6C_{14}H_{13}ClF_6N_6 and an average molecular weight of approximately 414.74 g/mol. The structural components include:

  • Triazine Ring System: Central to its activity, this core interacts with the target enzymes.
  • Chloropyridine Moiety: Contributes to hydrophobic interactions within the enzyme's active site.
  • Trifluoromethyl Group: Enhances binding through specific interactions with amino acid residues in the enzyme .

The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing its binding conformations within the allosteric sites of mIDH1-R132H and mIDH2-R140Q .

Chemical Reactions Analysis

AG-881 functions primarily as an inhibitor in biochemical reactions involving mIDH enzymes. It prevents the conversion of alpha-ketoglutarate to 2-hydroxyglutarate, an oncometabolite associated with tumorigenesis. The inhibition mechanism can be described as follows:

  1. Binding Affinity: AG-881 binds to allosteric sites on both mIDH1 and mIDH2, disrupting their enzymatic activity.
  2. Inhibition Kinetics: The compound exhibits varying kinetics depending on the specific mutant enzyme; it acts as a rapid-equilibrium inhibitor for some mutants while demonstrating slow-binding characteristics for others .

The effectiveness of AG-881 in inhibiting 2-hydroxyglutarate production has been confirmed through various biochemical assays.

Mechanism of Action

The mechanism by which AG-881 exerts its therapeutic effects involves several key processes:

  1. Allosteric Inhibition: By binding to allosteric sites on mIDH1 and mIDH2, AG-881 induces conformational changes that inhibit enzymatic activity.
  2. Reduction of Oncometabolite Levels: The inhibition leads to decreased levels of 2-hydroxyglutarate in tumor cells, which alleviates epigenetic alterations that promote cancer cell proliferation .
  3. Restoration of Differentiation: By reducing 2-hydroxyglutarate levels, AG-881 may also restore normal differentiation pathways in cancer cells .

This dual-targeting approach positions AG-881 as a promising therapeutic agent in oncology.

Physical and Chemical Properties Analysis

AG-881 exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 0.0508 mg/mL
  • LogP (Octanol-Water Partition Coefficient): Around 5.15, indicating high lipophilicity which facilitates brain penetration.
  • pKa Values: Strongest acidic pKa at approximately 9.9 and strongest basic pKa at about 5.04.
  • Polar Surface Area: Approximately 75.62 Ų, which influences permeability characteristics .

These properties are critical for understanding the pharmacokinetics and bioavailability of AG-881.

Applications

AG-881 is primarily investigated for its potential applications in treating cancers associated with mutant isocitrate dehydrogenase enzymes. Its ability to penetrate the blood-brain barrier makes it particularly relevant for gliomas and other central nervous system tumors where conventional therapies may be less effective.

Research indicates that AG-881 not only inhibits tumor growth but may also enhance differentiation in cancer cells by reducing levels of oncogenic metabolites . Ongoing clinical trials will further elucidate its therapeutic efficacy and safety profile in patients with IDH-mutant cancers.

Introduction to IDH Mutations and Oncogenesis

Role of Mutant IDH1/2 in 2-HG-Driven Tumorigenesis

Isocitrate dehydrogenase 1 and 2 (IDH1/2) are metabolic enzymes critical for cellular energy production. Wild-type IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH for redox balance. Somatic mutations in IDH1 (primarily R132H) or IDH2 (R140Q/R172K) confer a neomorphic activity, enabling aberrant reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) [1] [8]. This gain-of-function mutation represents a fundamental shift in glioma biology:

  • 2-HG Accumulation: 2-HG accumulates to millimolar concentrations (5–35 μM) in mutant cells—10- to 100-fold higher than physiological levels—creating a tumor-permissive microenvironment [1] [4]. Structurally analogous to α-KG, 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone demethylases (e.g., KDM4/6) and ten-eleven translocation (TET) DNA demethylases [8].
  • Epigenetic Dysregulation: Inhibition of these enzymes induces genome-wide hypermethylation, termed the "glioma CpG island methylator phenotype" (G-CIMP). This disrupts cellular differentiation pathways, locking glioma precursor cells into a proliferative, undifferentiated state [8] [10].
  • Metabolic and Redox Imbalance: The mutant IDH enzyme consumes NADPH during 2-HG production, depleting cellular reducing power essential for antioxidant defense and nucleotide synthesis. Concurrently, 2-HG stabilizes hypoxia-inducible factor 1α (HIF-1α), promoting angiogenesis and metabolic reprogramming toward glycolysis [8].

Table 1: 2-HG Concentrations in IDH-Mutant vs. Wild-Type Tumors

Tumor TypeIDH StatusMedian 2-HG Level (μM)Biological Consequence
Low-Grade GliomaMutant (R132H)25.7 ± 4.2G-CIMP, blocked differentiation
GlioblastomaWild-type0.4 ± 0.1Baseline α-KG metabolism
Acute Myeloid LeukemiaMutant (R140Q)18.9 ± 3.5Myeloid differentiation arrest
ChondrosarcomaMutant (R132C)22.1 ± 5.7Cartilage matrix degradation

Data compiled from preclinical glioma models and human tumor analyses [1] [4] [5].

The oncogenic impact of 2-HG extends beyond epigenetics. It impairs mitochondrial function by inhibiting electron transport chain complexes and promotes chromosomal instability through defective homologous recombination repair. Critically, 2-HG sustains a "metabolic addiction" in mutant cells, making them uniquely vulnerable to pharmacological blockade of mutant IDH [8] [10].

Rationale for Dual mIDH1/2 Inhibition in Glioma Therapy

The development of AG-881 (vorasidenib) emerged from key limitations of first-generation mutant IDH inhibitors:

  • Isoform Switching in Resistance: Selective inhibitors (e.g., ivosidenib for mIDH1) initially suppress 2-HG but permit outgrowth of clones with IDH2 mutations or IDH1 isoform switching. Dual inhibition preempts this escape mechanism by simultaneously targeting both mutant isoforms [1] [10]. Preclinical evidence confirmed that AG-881 binds a conserved allosteric site in the IDH homodimer interface, sterically hindering substrate access in both mIDH1-R132H and mIDH2-R140Q mutants [1] [2].
  • Blood-Brain Barrier (BBB) Penetration: Gliomas reside behind an intact BBB, requiring inhibitors with low molecular weight, minimal hydrogen-bond donors (<2), and reduced topological polar surface area (tPSA). AG-881 (tPSA: 66 Ų) achieves a brain-to-plasma ratio of 1.69 in humans, compared to 0.10 for ivosidenib. This enables >97% suppression of tumor 2-HG in orthotopic glioma models [1] [4] [6].
  • Broad Activity Across IDH Variants: AG-881 inhibits less common IDH1 mutants (R132C/L/S/G) and IDH2 mutants (R172K/M/S) at IC50 values <30 nM, covering >99% of clinically relevant variants [1] [6]. This contrasts with isoform-selective agents ineffective against rare mutations.

Table 2: Comparative Properties of mIDH Inhibitors in Glioma

PropertyAG-881 (Vorasidenib)Ivosidenib (AG-120)Enasidenib (AG-221)
Target SpecificityDual mIDH1/2mIDH1-selectivemIDH2-selective
BBB Penetrance1.69 (Tumor:Plasma)0.10 (Tumor:Plasma)≤0.15 (Tumor:Plasma)
2-HG Suppression>97% in glioma tissue~40% in CSFMinimal in CNS
Clinical Response (Non-enhancing glioma)18.2% RR (Phase I)2.9% RR (Phase I)Not established

Data from Phase I trials and preclinical models [1] [4] [6]. RR: Response Rate.

Clinical validation emerged from the INDIGO trial, where AG-881 significantly prolonged progression-free survival in grade 2 gliomas by mitigating 2-HG-mediated epigenetic dysregulation. Patients exhibited reduced tumor growth rates (6.8% vs. 24.5% pretreatment) and delayed time to progression, particularly in tumors without contrast enhancement—indicating activity in early-stage disease before malignant transformation [4] [10]. Furthermore, dual inhibition synergizes with MGMT promoter methylation: methylated tumors exhibit enhanced chemosensitivity to alkylating agents when combined with AG-881 due to sustained DNA damage response defects [5] [9].

Properties

Product Name

AG-881

Molecular Formula

C28H29N3O8

Synonyms

AG-881; AG 881; AG881.;none

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.